![molecular formula C14H18ClN5O2S2 B2572656 N-[2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]cyclohexyl]-4-chlorobenzenesulfonamide CAS No. 697240-65-6](/img/structure/B2572656.png)

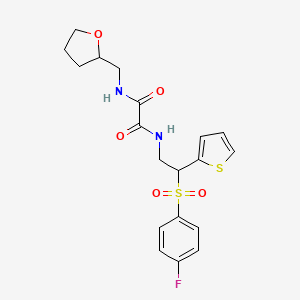

N-[2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]cyclohexyl]-4-chlorobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

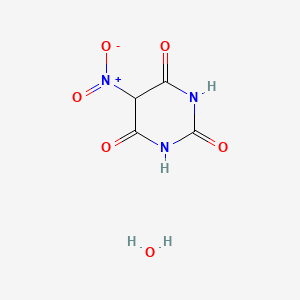

1,2,4-Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, etc .

Synthesis Analysis

A facile method has been developed for the synthesis of Schiff bases derived from substituted and unsubstituted 3-amino- and 4-amino-1,2,4-triazoles . Condensation of the aminotrizoles with a variety of aromatic aldehydes afforded desired Schiff bases in excellent yields .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole compounds is unique, with three nitrogen atoms and two carbon atoms .Chemical Reactions Analysis

Schiff bases are the condensation products of primary amines and carbonyl compounds . The stability of aliphatic aldehydes derived Schiff bases is quite inferior to that of aromatic aldehydes. The former being more prone to polymerization while the latter being more stable due to conjugation .Applications De Recherche Scientifique

- 1,2,4-Triazoles have garnered attention due to their diverse biological activities, including anticancer properties . This compound may exhibit cytotoxic effects against cancer cells, making it a promising candidate for further study.

- Researchers have synthesized novel 1,2,4-triazole derivatives containing pyrazole moieties, hoping to enhance their biological activity . Investigating the impact of this compound on cancer cell lines could provide valuable insights.

- Amino-4H-1,2,4-triazole derivatives have been explored as potential aromatase inhibitors . These inhibitors play a crucial role in managing hormone-related conditions, including breast cancer.

- 1,2,4-Triazoles have demonstrated antimicrobial activity . Changes in the position of functional groups, such as hydroxyl groups, can impact this activity.

- Cancer prevention agents are crucial in protecting cells against oxidative damage . Antioxidants neutralize free radicals, reducing the risk of cellular injury.

- 1,2,4-Triazoles have been associated with anti-inflammatory effects . Chronic inflammation contributes to various diseases, including cancer.

- The compound’s structure resembles existing marketed drugs (e.g., Ravuconazole, Anastrozole) that contain the 1,2,4-triazole moiety . Exploring additional activities beyond the ones mentioned above is essential.

Anticancer Activity

Aromatase Inhibition

Antimicrobial Properties

Antioxidant Effects

Anti-Inflammatory Properties

Other Biological Activities

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]cyclohexyl]-4-chlorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN5O2S2/c15-10-5-7-11(8-6-10)24(21,22)19-12-3-1-2-4-13(12)23-14-18-17-9-20(14)16/h5-9,12-13,19H,1-4,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCXIDHSZQMHQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)SC3=NN=CN3N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2572574.png)

![ethyl 4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2572576.png)

![3-acetyl-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2572577.png)

![1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B2572584.png)

![2-fluoro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide](/img/structure/B2572587.png)

![N-{[1-(3,4-difluorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2572589.png)

![2-Cyclopropyl-4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2572591.png)

![N-[(3-Chloro-5-methylsulfonylphenyl)methyl]but-2-ynamide](/img/structure/B2572595.png)